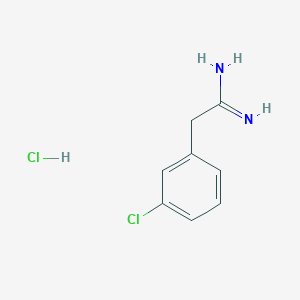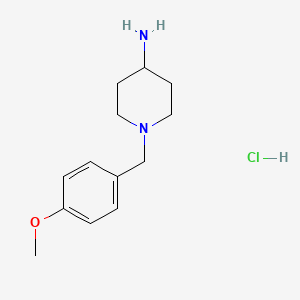
m-Tolyloxyacetonitrile
Vue d'ensemble
Description
M-Tolyloxyacetonitrile, also known as meta-Tolyloxyacetonitrile, is an organic compound with the chemical formula C9H9NO . It is an aromatic nitrile and a derivative of phenyl acetic acid . Its molecular weight is approximately 147.18 g/mol .
Molecular Structure Analysis
The molecular structure of m-Tolyloxyacetonitrile can be represented by the canonical SMILES: CC1=CC(=CC=C1)OCC#N . The InChI representation is InChI=1S/C9H9NO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,6H2,1H3 .Applications De Recherche Scientifique
m-Tolyloxyacetonitrile: A Comprehensive Analysis of Scientific Research Applications: m-Tolyloxyacetonitrile is a chemical compound that has potential applications in various fields of scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:
Molecular Modeling and Simulation
m-Tolyloxyacetonitrile can be used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations . These simulations can help understand molecular interactions and dynamics in fields like biochemistry and pharmacology.
Mécanisme D'action
Propriétés
IUPAC Name |
2-(3-methylphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUCKOJKXSCVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574202 | |
| Record name | (3-Methylphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Tolyloxyacetonitrile | |
CAS RN |
50635-22-8 | |
| Record name | 2-(3-Methylphenoxy)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50635-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methylphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)




![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)





![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)

